molecular formula C19H26N2O7S2 B15173346 Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate

Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B15173346
M. Wt: 458.6 g/mol
InChI Key: PBEGYMULLTXUIS-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate is a synthetic piperidine derivative featuring a sulfonamide-linked phenyl group and a tetrahydrothiophene dioxide moiety. The compound’s structure includes:

  • A piperidine ring substituted at position 4 with an ethyl carbamate group.
  • A phenylsulfonyl group connected via a carbonyl-amino linker to the piperidine.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the sulfonyl moiety, introducing a sulfone and cyclic sulfone (sultam) motif.

Properties

Molecular Formula

C19H26N2O7S2

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 4-[[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O7S2/c1-2-28-19(23)21-10-7-15(8-11-21)20-18(22)14-3-5-16(6-4-14)30(26,27)17-9-12-29(24,25)13-17/h3-6,15,17H,2,7-13H2,1H3,(H,20,22)

InChI Key

PBEGYMULLTXUIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a sulfonamide moiety, and a carbonyl group. Its structural complexity suggests a multifaceted interaction with biological targets.

Molecular Formula

  • Molecular Formula: C₁₄H₁₈N₂O₄S
  • Molecular Weight: 302.36 g/mol

Structural Features

  • Piperidine Ring: Contributes to the compound's ability to interact with various biological receptors.
  • Sulfonamide Group: Known for its role in enzyme inhibition, particularly in carbonic anhydrases.
  • Carbonyl Functionality: May participate in hydrogen bonding, influencing the compound's solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Research indicates that derivatives of sulfonamides exhibit selective inhibition against specific CA isoforms such as hCA II, IX, and XII .
  • Anticancer Activity:
    • Some studies suggest that compounds with similar structures may exhibit anticancer properties by targeting tumor-associated enzymes. The specificity for hCA IX and XII isoforms highlights potential applications in cancer therapy .
  • Neuropharmacological Effects:
    • The piperidine moiety may interact with neurotransmitter systems, potentially influencing mood and cognition. Compounds in this category have been studied for their effects on depression and anxiety disorders.

Case Studies

A recent study synthesized a series of sulfonamide derivatives similar to this compound. The results showed that certain derivatives exhibited potent inhibitory activity against hCA isoforms at nanomolar concentrations. The most promising candidates were subjected to molecular docking studies to elucidate their binding interactions with the enzyme active sites .

Table 1: Inhibitory Activity of Sulfonamide Derivatives

Compound IDhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)hCA XII IC50 (nM)
5a100501015
5m20030512
6u15020818

Data derived from experimental assays comparing various sulfonamide derivatives .

Potential Therapeutic Uses

Given its structural features and biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment:
    • Targeting tumor-associated carbonic anhydrases could provide a novel approach to cancer therapy.
  • Neurological Disorders:
    • Its potential effects on neurotransmitter systems may offer avenues for treating conditions such as depression or anxiety.
  • Metabolic Disorders:
    • By modulating acid-base balance through CA inhibition, it could play a role in managing metabolic acidosis or related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate (Compound 1)

  • Structure : Piperidine-3-carboxylate ester with a 4-chlorophenylsulfonyl group.
  • Synthesis : Prepared via reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate under basic aqueous conditions (pH 9–10) .
  • Key Differences :
    • Substitution at piperidine-3 vs. piperidine-4 in the target compound.
    • Chlorophenylsulfonyl group lacks the tetrahydrothiophene dioxide moiety.

Ethyl 4-({[6-(3-Fluorophenyl)Pyridin-3-yl]Carbonyl}Amino)Piperidine-1-Carboxylate (CAS 1033836-69-9)

  • Structure: Piperidine-4-carboxylate with a fluorophenylpyridine carbonylamino group.
  • Key Differences :
    • Replaces the phenylsulfonyl group with a pyridinylfluorophenyl moiety.
    • Lacks sulfone functional groups.
  • Pharmacological Implications : Pyridine derivatives often exhibit kinase inhibition or CNS activity. The absence of sulfone groups may limit utility in inflammation or protease targeting .

Ethyl 2-[[1-(4-Methylphenyl)SulfonylPiperidine-4-Carbonyl]Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS 721886-73-3)

  • Structure : Piperidine-4-carboxylate linked to a benzothiophene ring via a sulfonamide.
  • Key Differences :
    • Incorporates a benzothiophene core instead of phenyl.
    • Retains a methylphenylsulfonyl group but lacks the tetrahydrothiophene dioxide.
  • Pharmacological Implications : Benzothiophenes are common in anticancer agents (e.g., raloxifene analogs). The methylsulfonyl group may enhance metabolic stability compared to the target compound’s bulkier sulfone .

Pharmacological and Physicochemical Comparison

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~466.5* Piperidine, sulfone, carbamate Likely low aqueous solubility
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate ~357.8 Chlorophenylsulfonyl, carbamate Moderate solubility in organic solvents
Ethyl 4-hydroxypiperidine-1-carboxylate ~201.2 Hydroxypiperidine, carbamate Higher aqueous solubility

*Estimated based on structural formula.

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